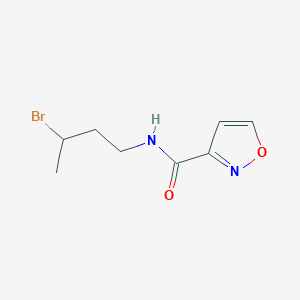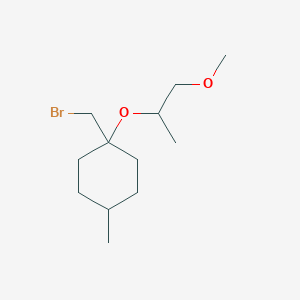
1-(Bromomethyl)-1-((1-methoxypropan-2-yl)oxy)-4-methylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-1-((1-methoxypropan-2-yl)oxy)-4-methylcyclohexane is an organic compound that belongs to the class of cyclohexanes. It features a bromomethyl group, a methoxypropan-2-yloxy group, and a methyl group attached to a cyclohexane ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-((1-methoxypropan-2-yl)oxy)-4-methylcyclohexane typically involves multiple steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through hydrogenation of benzene or other aromatic compounds.
Introduction of the Bromomethyl Group: This can be achieved by bromination of a methyl group attached to the cyclohexane ring using reagents like N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Attachment of the Methoxypropan-2-yloxy Group: This step involves the reaction of the bromomethyl group with 1-methoxypropan-2-ol under basic conditions to form the desired ether linkage.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Specific details would depend on the scale and desired application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bromomethyl)-1-((1-methoxypropan-2-yl)oxy)-4-methylcyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or reduction of other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield ethers or alcohols, while oxidation may produce ketones or carboxylic acids.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: May be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-1-((1-methoxypropan-2-yl)oxy)-4-methylcyclohexane depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with enzymes or receptors, influencing molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Chloromethyl)-1-((1-methoxypropan-2-yl)oxy)-4-methylcyclohexane: Similar structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-1-((1-methoxyethoxy)-4-methylcyclohexane: Similar structure but with a different ether linkage.
1-(Bromomethyl)-1-((1-methoxypropan-2-yl)oxy)-4-ethylcyclohexane: Similar structure but with an ethyl group instead of a methyl group.
Propriétés
Formule moléculaire |
C12H23BrO2 |
|---|---|
Poids moléculaire |
279.21 g/mol |
Nom IUPAC |
1-(bromomethyl)-1-(1-methoxypropan-2-yloxy)-4-methylcyclohexane |
InChI |
InChI=1S/C12H23BrO2/c1-10-4-6-12(9-13,7-5-10)15-11(2)8-14-3/h10-11H,4-9H2,1-3H3 |
Clé InChI |
SPTVTPLWGDZGKM-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)(CBr)OC(C)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{1H-pyrrolo[3,2-c]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B15307770.png)
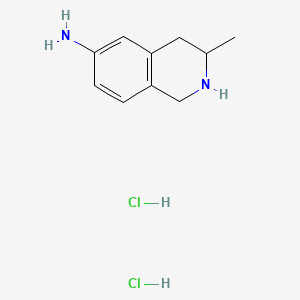

![4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclohexane-1-carboxylicacid](/img/structure/B15307783.png)
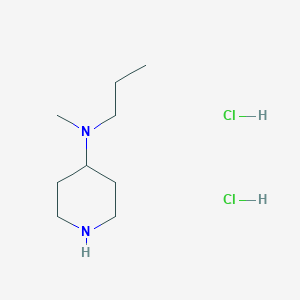

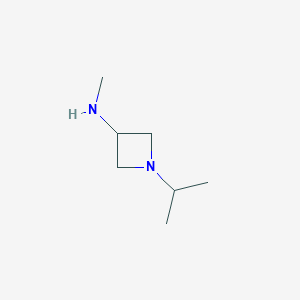
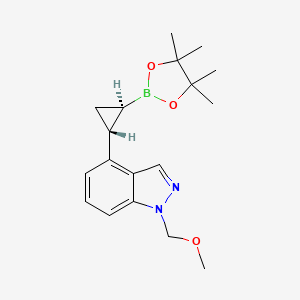
![tert-butyl 6-bromo-2H-spiro[1-benzofuran-3,2'-piperazine]-4'-carboxylate](/img/structure/B15307812.png)
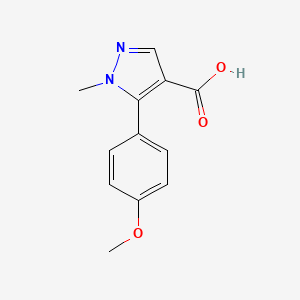
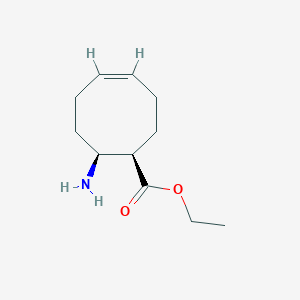
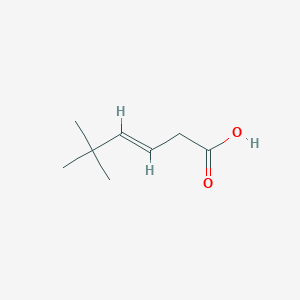
![2-[(3,3-Dimethylbutyl)amino]ethan-1-olhydrochloride](/img/structure/B15307827.png)
